2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoaceticacid
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Overview
Description
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid is an organic compound with a molecular formula of C10H11ClO5. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an oxoacetic acid moiety. It is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.
Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Formation of Oxoacetic Acid: The carboxylic acid is then converted to the oxoacetic acid derivative through a reaction with acetic anhydride (CH3CO)2O in the presence of a catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing crystallization or distillation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Formation of higher carboxylic acids
Reduction: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
- 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid
- 2-(2-chloro-3,4-dimethoxyphenyl)ethanol
Uniqueness
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxoacetic acid moiety differentiates it from similar compounds, providing unique opportunities for chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNUQZAOVMRJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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